This compound falls under the category of halogenated aromatic compounds, which are known for their diverse applications in synthetic organic chemistry. It is particularly notable for its use in difluoromethylation reactions, which are essential in modifying biological activity and enhancing the properties of pharmaceutical agents. The specific CAS number for 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is 1214333-17-1 .
The synthesis of 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene can be achieved through several methods, primarily involving the introduction of difluoromethyl groups into substituted nitrobenzenes. A common approach includes:
For example, a method involves the reaction of 2-fluoro-1-nitrobenzene with difluorocarbene generated from a suitable precursor, typically at elevated temperatures (around 60-100 °C) .
The molecular structure of 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene features:
The arrangement of these groups influences the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis .
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene participates in various chemical reactions:
These reactions are crucial for developing more complex molecules used in pharmaceuticals and agrochemicals .
The mechanism of action for 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene primarily involves its role as an electrophile in nucleophilic substitution reactions. The nitro group serves as an electron-withdrawing entity, enhancing the electrophilicity of the carbon atoms on the benzene ring. This allows nucleophiles to attack positions on the ring, leading to new functionalized products.
In difluoromethylation reactions, difluorocarbene acts as a source of CF2H groups that can insert into C-H bonds or react with other unsaturated systems, thus modifying biological activity or improving pharmacological properties .
The physical and chemical properties of 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene include:
These properties are critical for determining its handling and application in laboratory settings .
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene has several scientific applications:
Late-stage difluoromethylation enables direct installation of the CF₂H group onto preconstructed aromatic cores, bypassing multistep sequences. For 4-(difluoromethyl)-2-fluoro-1-nitrobenzene, two primary approaches dominate:
Key limitation: Directing group effects from the ortho-fluorine substituent can complicate regioselectivity, necessitating protective strategies or catalyst tuning.
The nitro group serves as a versatile precursor for C–N bond formation or reduction, but its strong electron-withdrawing nature demands precise control:
Critical consideration: The electron-deficient ring limits electrophilic substitutions (e.g., nitration, halogenation), favoring SNAr or radical pathways.
The ortho-fluorine installation typically precedes or follows difluoromethylation, with two industrially viable methods:
Modern alternative: Transition metal-catalyzed fluorination (e.g., Pd-catalyzed C–F coupling) remains underexplored for this substrate due to competing side reactions with NO₂ and CF₂H groups.
Palladium and copper catalysis enable modular construction of the arene backbone:
Catalyst selection: Bulky phosphines (XPhos, SPhos) mitigate catalyst poisoning by the nitro group, while Cu(I) co-catalysts accelerate CF₂H transfer.
Copper-catalyzed radical relay achieves simultaneous C–C and C–CF₂H bond formation with inverted regioselectivity:
Table 1: Late-Stage Difluoromethylation Reagents
| Reagent | Type | Mechanism | Compatibility with NO₂ |
|---|---|---|---|
| (terpy)Zn(CF₂H)₂ | Nucleophilic CF₂H | Radical addition | Excellent |
| [Ph₃PCF₂H]Br | Electrophilic CF₂H | SEAr | Moderate (requires Cu) |
| XtalFluor-M® | Electrophilic F | Deoxyfluorination | Poor (requires aldehyde) |
Table 2: Radical Relay vs. Traditional Difluoromethylation
| Parameter | Radical Relay | Classical ·CF₂H Addition [1] |
|---|---|---|
| Regioselectivity | Internal CF₂H installation | Terminal CF₂H installation |
| Catalyst | Cu/terpyridine | None or photoredox |
| Functional Group Tolerance | Nitro, vinyl, carbonyl | Limited by radical stability |
| Example Yield | 76–89% | 40–75% |
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